molecular formula C27H28FN5O3S B2973559 N-cyclohexyl-3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide CAS No. 1043570-71-3

N-cyclohexyl-3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide

Cat. No. B2973559
CAS RN: 1043570-71-3
M. Wt: 521.61
InChI Key: ZBXABYBOGGJGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a useful research compound. Its molecular formula is C27H28FN5O3S and its molecular weight is 521.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis of compounds with structures related to N-cyclohexyl-3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide, emphasizing novel synthetic routes and chemical reactivity. For example, Markosyan et al. (2015) explored the synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, which share a similar structural motif, highlighting the diverse chemical transformations these compounds can undergo (Markosyan et al., 2015).

Biological Activity

The biological activity of compounds structurally related to this compound has been a significant area of research. For instance, studies have shown that certain derivatives exhibit potent anti-monoamine oxidase and antitumor activities, suggesting potential therapeutic applications in treating neurological disorders and cancer (Markosyan et al., 2015).

Antimicrobial and Antiviral Properties

Research into quinazoline derivatives has also revealed antimicrobial and antiviral properties. For example, compounds synthesized from anthranilamide and screened for antibacterial activity have shown effectiveness against certain bacterial strains, indicating potential for the development of new antibiotics (Mood, Boda, & Guguloth, 2022).

Potential for Anticonvulsant Applications

Investigations into the anticonvulsant profile of imidazoquinazolines, a class of compounds related to this compound, have demonstrated promising results. These compounds have been evaluated in animal models for their efficacy in preventing seizures, suggesting a potential role in the treatment of epilepsy (Jackson et al., 1996).

Antiviral and Antimicrobial Research

Selvam et al. (2007) explored the antiviral activities of novel 2,3-disubstituted quinazolin-4(3H)-ones against various respiratory and biodefense viruses, including influenza and severe acute respiratory syndrome coronavirus. This research highlights the potential of quinazoline derivatives in contributing to the development of new antiviral agents (Selvam et al., 2007).

properties

IUPAC Name

N-cyclohexyl-3-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FN5O3S/c28-17-10-12-19(13-11-17)30-24(35)16-37-27-32-21-9-5-4-8-20(21)25-31-22(26(36)33(25)27)14-15-23(34)29-18-6-2-1-3-7-18/h4-5,8-13,18,22H,1-3,6-7,14-16H2,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXABYBOGGJGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.